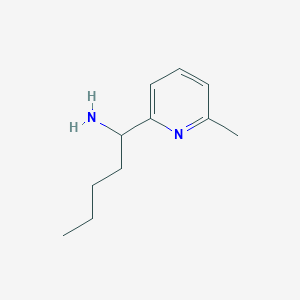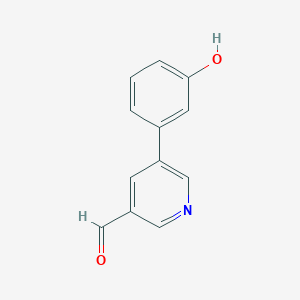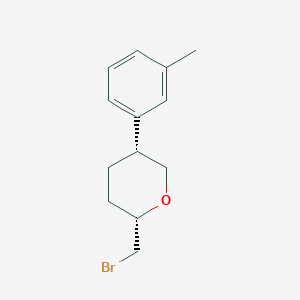
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic synthesis. The starting materials often include quinoline derivatives, which undergo halogenation and amination reactions to introduce the bromo, fluoro, and methylamino groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would involve similar steps as laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and safety.
化学反応の分析
Types of Reactions
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and fluoro) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine is not well-documented. like other quinoline derivatives, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved would depend on the biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine is unique due to its specific combination of bromo, fluoro, and methylamino groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H9BrFN3 |
|---|---|
分子量 |
270.10 g/mol |
IUPAC名 |
6-bromo-7-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-14-10-5-2-6(11)7(12)3-9(5)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |
InChIキー |
HLWLTZCBIMZNQM-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=NC2=CC(=C(C=C21)Br)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)









![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)

